molecular formula C8H8N2O B8608966 3-Hydroxy-3-(pyridin-4-yl)propanenitrile

3-Hydroxy-3-(pyridin-4-yl)propanenitrile

Cat. No.: B8608966
M. Wt: 148.16 g/mol
InChI Key: BURCZJNCKSLVSZ-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(pyridin-4-yl)propanenitrile is a useful research compound. Its molecular formula is C8H8N2O and its molecular weight is 148.16 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

3-hydroxy-3-pyridin-4-ylpropanenitrile

InChI

InChI=1S/C8H8N2O/c9-4-1-8(11)7-2-5-10-6-3-7/h2-3,5-6,8,11H,1H2

InChI Key

BURCZJNCKSLVSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CC#N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Diisopropylamine (1.98 g, 19.6 mmol) was added dropwise to a solution of a butyllithium/hexane solution (10.5 ml, 16.8 mmol) in anhydrous tetrahydrofuran (20 ml) at −80° C. over five minutes, the temperature was raised to 0° C., and the mixture was stirred for 30 minutes. The mixture was cooled to −80° C. again, then acetonitrile (573 mg, 14.0 mmol) was added dropwise to the mixture over seven minutes, and after 20 minutes, 4-pyridinecarboxyaldehyde (758 mg, 7.08 mmol) was added dropwise thereto over 10 minutes. After 50 minutes, a saturated aqueous ammonium chloride solution (20 ml) was added to the reaction mixture, and the temperature was raised to room temperature. The whole was continuously extracted (ethyl acetate and water) for four days. The organic layer was dried over anhydrous magnesium sulfate, the solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to give 3-hydroxy-3-(4-pyridyl)propionitrile (666 mg, colorless crystals, 63.5%).
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
butyllithium hexane
Quantity
10.5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
573 mg
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Three

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